Methyl 5-bromo-2-cyano-4-fluorobenzoate
Overview
Description
Methyl 5-bromo-2-cyano-4-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 and a molecular weight of 258.05 g/mol . This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a benzoate ester framework. It is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-cyano-4-fluorobenzoate typically involves the esterification of 5-bromo-2-cyano-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-cyano-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 5-bromo-2-amino-4-fluorobenzoate.
Hydrolysis: Formation of 5-bromo-2-cyano-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-cyano-4-fluorobenzoate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-cyano-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-cyano-4-fluorobenzoate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- Methyl 5-bromo-2-fluorobenzoate
Uniqueness
Methyl 5-bromo-2-cyano-4-fluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both cyano and fluorine groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
methyl 5-bromo-2-cyano-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-7(10)8(11)2-5(6)4-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYHKEBIFWRJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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